molecular formula C13H19N3O2S B7548694 Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone

Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone

Cat. No. B7548694
M. Wt: 281.38 g/mol
InChI Key: SATQKISPGBGLPQ-UHFFFAOYSA-N
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Description

Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone, also known as MPTM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPTM is a thiazole derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone exerts its biological effects by binding to specific proteins and interfering with their function. This compound has been shown to bind to the hydrophobic pocket of the MDM2 protein, which prevents the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis. This compound has also been shown to bind to the amyloid-beta peptide, which is implicated in the pathogenesis of Alzheimer's disease, and inhibit its aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis, the inhibition of protein-protein interactions, and the modulation of protein function. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone has several advantages for lab experiments, including its high purity and stability, its ability to selectively inhibit protein-protein interactions, and its potential as a drug candidate. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone, including the identification of new protein targets for the treatment of various diseases, the development of new synthetic methods for the production of this compound, and the optimization of its pharmacokinetic properties. The use of this compound as a drug candidate for the treatment of cancer and neurodegenerative diseases is also an area of active research.
Conclusion:
This compound is a thiazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. This compound has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis, the inhibition of protein-protein interactions, and the modulation of protein function. This compound has several advantages for lab experiments, including its high purity and stability, its ability to selectively inhibit protein-protein interactions, and its potential as a drug candidate. The future directions for the research on this compound include the identification of new protein targets, the development of new synthetic methods, and the optimization of its pharmacokinetic properties.

Synthesis Methods

Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone can be synthesized using various methods, including the reaction of 2-piperidinethiol with chloroacetyl chloride, followed by the reaction with 2-aminothiazole. Another method involves the reaction of 2-piperidinethiol with chloroacetyl chloride, followed by the reaction with thiosemicarbazide and the cyclization of the resulting product. The synthesis of this compound has been reported in several studies, and the purity of the compound has been confirmed using various analytical techniques.

Scientific Research Applications

Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone has been used in various scientific research applications, including the study of protein-protein interactions, the identification of protein targets, and the development of new drugs. This compound has been shown to inhibit the interaction between the p53 tumor suppressor protein and the MDM2 oncoprotein, which has been implicated in various types of cancer. This compound has also been used to identify new protein targets for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

morpholin-4-yl-(2-piperidin-1-yl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c17-12(15-6-8-18-9-7-15)11-10-19-13(14-11)16-4-2-1-3-5-16/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATQKISPGBGLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CS2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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